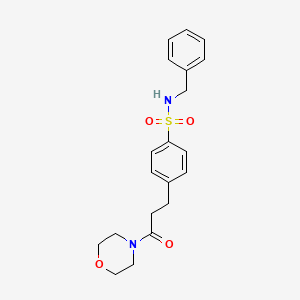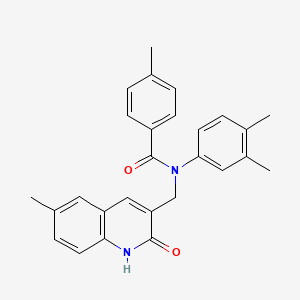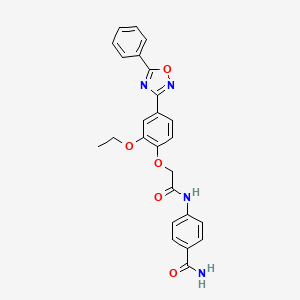
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a member of the phenylacetamide family of compounds and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood, but it is believed to act on multiple targets within cells. N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to interact with proteins involved in cell signaling pathways, including the PI3K/Akt/mTOR pathway, and may also affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis and its ability to interact with multiple cellular targets. However, N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of the potential use of N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential applications in scientific research.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-(pyrrolidin-1-ylsulfonyl)phenol followed by acetylation with acetic anhydride. Other methods involve the use of different reagents and conditions, but all result in the formation of N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In drug discovery, N-(2,5-dimethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-16-7-10-19(27-2)18(13-16)21-20(23)14-28-15-5-8-17(9-6-15)29(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHKXGFPEQNYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)



![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)



